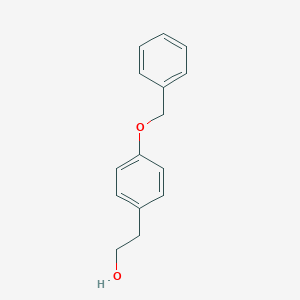

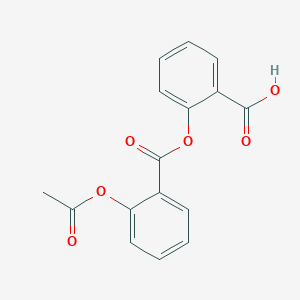

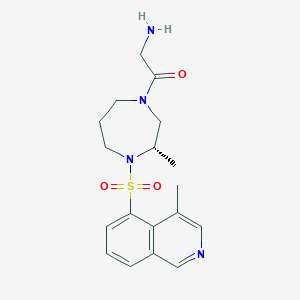

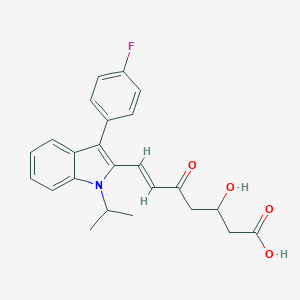

![molecular formula C27H26BrNO5 B024306 (S)-4-Benzyl-3-[(S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-2-oxazolidinone CAS No. 917379-10-3](/img/structure/B24306.png)

(S)-4-Benzyl-3-[(S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-2-oxazolidinone

説明

Synthesis Analysis

The synthesis of 2-oxazolidinone derivatives often involves reactions of epoxides or halogenated compounds with carbon dioxide in the presence of diamines or through asymmetric synthesis methods. For example, reactions of 2-methoxy-3,3-dimethyl-2-phenyloxirane or α-bromoisobutyrophenone with carbon dioxide and aliphatic α,ω-diamines have been explored for producing 2-oxazolidinone derivatives (Saitǒ et al., 1986). Additionally, asymmetric synthesis methods have been utilized to create specific stereoisomers of oxazolidinone compounds, highlighting the importance of chirality in these syntheses (Shetty & Nelson, 1988).

Molecular Structure Analysis

The molecular structure of 2-oxazolidinone derivatives is characterized by a five-membered ring containing an oxygen and a nitrogen atom. This structure is crucial for the compound's reactivity and interaction with other molecules. X-ray crystal analysis has provided insights into the stereochemistry and conformation of these molecules, revealing the orientation of substituents and the overall 3D arrangement (Zanotti et al., 1980).

Chemical Reactions and Properties

2-Oxazolidinone derivatives participate in a variety of chemical reactions, including Lewis acid-promoted substitutions, diastereoselective asymmetric desymmetrization, and conjugate additions. These reactions are essential for modifying the compound's structure and introducing new functional groups (Ishibuchi et al., 1991), (Sugiyama et al., 2012), (Gaul & Seebach, 2002).

科学的研究の応用

Oxazolidinone Derivatives in Antimicrobial Research

Oxazolidinones are a novel chemical class of synthetic antimicrobial agents showing unique mechanisms of protein synthesis inhibition. These compounds, including linezolid, the clinically developed oxazolidinone, exhibit bacteriostatic activity against significant human pathogens like methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and penicillin-resistant Streptococcus pneumoniae. The pharmacokinetic profiles, oral bioavailability, and in vivo activities against gram-positive pathogens highlight the potential of oxazolidinone derivatives in treating serious infections due to resistant gram-positive organisms. Further modifications to the oxazolidinone nucleus could yield agents with greater potency and novel activity spectra (Diekema & Jones, 2000)[https://consensus.app/papers/oxazolidinones-review-diekema/6f1e8387bc535c758a06730978a64a89/?utm_source=chatgpt].

Advances in 3-Hydroxycoumarin Chemistry

The chemistry of coumarins, particularly 3-hydroxycoumarin, underscores the significance of such compounds in various fields of biology. Coumarins serve as precursors in pharmaceuticals, perfumery, and agrochemical industries. The reactivity and biological properties of 3-hydroxycoumarin, including its applications in genetics, pharmacology, and microbiology, underscore the diverse utility of this compound class in scientific research (Yoda, 2020)[https://consensus.app/papers/overview-recent-advances-3hydroxycoumarin-chemistry-yoda/2ff479d42e5c5af7a67b5146f1c97553/?utm_source=chatgpt].

Novel Oxazolidinone Derivatives and Antibacterial Agents

Recent efforts to discover new oxazolidinone-based antibacterial agents have led to the identification of numerous derivatives with improved biological profiles. These efforts, primarily driven by private companies, aim to pinpoint the features responsible for activity enhancement. A vast number of oxazolidinone derivatives under study could potentially reach the market, signifying the dynamic nature of research in this area and its implications for developing new antibacterial treatments (Poce et al., 2008)[https://consensus.app/papers/oxazolidinone-derivatives-agents-improved-activity-poce/3d287cea288357bcb79caf044051650a/?utm_source=chatgpt].

Oxazolidinone Hybrids Against MRSA

The development of oxazolidinone-containing hybrids presents a novel strategy to combat methicillin-resistant Staphylococcus aureus (MRSA). These hybrids, by acting on the ribosomal 50S subunit of bacteria, offer a new class of antimicrobial agents with potential activity against multidrug-resistant gram-positive pathogens. The exploration of oxazolidinone hybrids is crucial for developing novel anti-MRSA agents, highlighting the innovative approaches in addressing antibiotic resistance (Jiang, Liu, & Gao, 2020)[https://consensus.app/papers/oxazolidinonecontaining-hybrids-antibacterial-jiang/65b8a31fc3a059bdae8b26473dde5b06/?utm_source=chatgpt].

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.

将来の方向性

This involves speculating on potential future research directions, such as new synthetic methods, applications, or derivatives of the compound.

Please consult with a professional chemist or a reliable source for specific information about this compound. It’s always important to handle chemicals safely and responsibly.

特性

IUPAC Name |

(4S)-4-benzyl-3-[(2S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26BrNO5/c1-32-22-11-8-19(9-12-22)24(15-20-10-13-23(33-2)16-25(20)28)26(30)29-21(17-34-27(29)31)14-18-6-4-3-5-7-18/h3-13,16,21,24H,14-15,17H2,1-2H3/t21-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBSXPUVKDPDGEV-URXFXBBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC2=C(C=C(C=C2)OC)Br)C(=O)N3C(COC3=O)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H](CC2=C(C=C(C=C2)OC)Br)C(=O)N3[C@H](COC3=O)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00575627 | |

| Record name | (4S)-4-Benzyl-3-[(2S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00575627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 15606227 | |

CAS RN |

917379-10-3 | |

| Record name | (4S)-4-Benzyl-3-[(2S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00575627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。